2-Octadecanol

Descripción general

Descripción

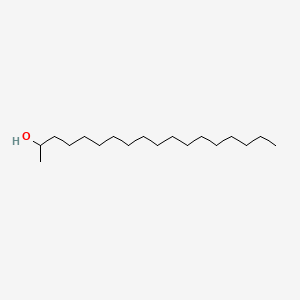

2-Octadecanol, also known as octadecan-2-ol, is a long-chain fatty alcohol with the molecular formula C18H38O. It is a white, waxy solid at room temperature and is insoluble in water but soluble in organic solvents. This compound is commonly used in various industrial applications due to its unique properties, including its role as an emulsifier, thickener, and lubricant.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Octadecanol can be synthesized through several methods. One common approach involves the reduction of stearic acid or its esters using catalytic hydrogenation. This process typically employs a metal catalyst such as palladium or nickel under high pressure and temperature conditions .

Industrial Production Methods

The hydrolysis step breaks down triglycerides into fatty acids and glycerol, and the subsequent hydrogenation step converts the fatty acids into fatty alcohols, including this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Octadecanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form octadecanoic acid.

Esterification: Reacts with carboxylic acids to form esters.

Etherification: Can form ethers when reacted with alkyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Esterification: Typically involves carboxylic acids and acid catalysts such as sulfuric acid (H2SO4).

Etherification: Alkyl halides and a base such as sodium hydroxide (NaOH) are commonly used.

Major Products

Oxidation: Octadecanoic acid.

Esterification: Various esters depending on the carboxylic acid used.

Etherification: Corresponding ethers based on the alkyl halide used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Thermal Energy Storage

2-Octadecanol is utilized as a phase change material (PCM) due to its suitable melting point and high latent heat. It has been investigated for enhancing thermal energy storage systems, especially when combined with conductive fillers like multi-walled carbon nanotubes (MWCNT). Studies show that composites of this compound with MWCNT significantly improve thermal conductivity while maintaining high heat storage enthalpy .

Case Study: Thermal Conductivity Enhancement

- Objective : To enhance the thermal properties of this compound.

- Method : Grafting this compound onto functionalized MWCNT.

- Results : Improved dispersion and increased heat storage enthalpy (267.7 J/g) compared to pure composites .

2. Biochemical Studies

In biological research, this compound plays a critical role in lipid bilayer studies and cellular membrane investigations. Its interactions with membrane proteins influence fluidity and functionality, making it relevant for understanding cellular processes.

3. Drug Delivery Systems

The compound is being explored for its potential use in drug delivery systems due to its emollient properties. Its ability to form protective barriers on the skin enhances hydration and may improve the efficacy of topical formulations.

Industrial Applications

1. Cosmetics and Personal Care Products

This compound is widely used in cosmetics as an emulsifier and thickener. It contributes to the texture and stability of creams, lotions, and other formulations.

2. Lubricants and Surfactants

The compound is employed in the production of lubricants and surfactants due to its lubricating properties and ability to reduce surface tension in formulations.

Health and Safety Assessments

Research indicates that this compound has low toxicity levels, making it safe for use in various applications. Studies have shown no adverse effects at doses up to 1000 mg/kg body weight over extended periods . Regulatory assessments by organizations like the OECD suggest that it poses minimal risk to human health when used appropriately .

Mecanismo De Acción

The mechanism of action of 2-Octadecanol varies depending on its application. In thermal energy storage, it functions by absorbing and releasing heat during phase transitions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. As an emollient, it forms a protective barrier on the skin, reducing water loss and providing hydration .

Comparación Con Compuestos Similares

Similar Compounds

1-Octadecanol (Stearyl Alcohol): Another long-chain fatty alcohol with similar properties but differs in the position of the hydroxyl group.

Cetyl Alcohol (1-Hexadecanol): A shorter chain fatty alcohol with similar uses in cosmetics and industrial applications.

Uniqueness

2-Octadecanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its higher melting point and specific reactivity make it suitable for specialized applications in thermal energy storage and as a structural component in lipid bilayers .

Actividad Biológica

2-Octadecanol, also known as stearyl alcohol, is a long-chain fatty alcohol with the chemical formula C18H38O. It is primarily derived from natural sources, including animal fats and vegetable oils, and is widely used in various industrial applications, including cosmetics, pharmaceuticals, and food products. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential health effects, and relevant research findings.

This compound exhibits unique chemical properties that contribute to its biological activities. It is a waxy solid at room temperature and is poorly soluble in water but soluble in organic solvents. The long aliphatic chain of this compound plays a crucial role in its interaction with biological membranes, potentially disrupting membrane integrity and leading to cell death.

The mechanism of action primarily involves:

- Membrane Disruption : Long-chain fatty alcohols can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to leakage of cellular contents and ultimately cell lysis.

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial and antifungal properties. It disrupts the cell membranes of various microorganisms, making it effective against pathogens.

Antimicrobial Activity

Research has highlighted the effectiveness of this compound against a range of microorganisms. A study comparing long-chain fatty alcohols found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Bactericidal | |

| Escherichia coli | Bactericidal | |

| Candida albicans | Fungicidal | |

| Aspergillus niger | Fungicidal |

Case Studies

Several case studies have investigated the biological activity of this compound:

- Antibacterial Properties : A study conducted by Belakhdar et al. demonstrated that 1-octadecanol (which includes this compound) showed promising antibacterial effects against various strains of bacteria, indicating its potential use in antimicrobial formulations .

- Antifungal Effects : Research has shown that this compound effectively inhibits the growth of Candida albicans, a common fungal pathogen responsible for infections in humans. The compound's ability to disrupt fungal cell membranes was cited as a key mechanism behind its antifungal activity .

- Skin Applications : In cosmetic formulations, this compound is used for its emollient properties. Studies have indicated that it helps improve skin hydration and barrier function while also providing antimicrobial benefits that can reduce skin infections .

Health Effects and Toxicology

The safety profile of this compound has been evaluated through various toxicological studies:

- Acute Toxicity : The compound has been shown to have low acute toxicity in animal models, suggesting it is safe for use in cosmetic and pharmaceutical applications .

- Skin Sensitization : While generally considered safe, some studies indicate that prolonged exposure may lead to skin sensitization in sensitive individuals .

- Biodegradability : Environmental assessments suggest that this compound is biodegradable and poses low risk to aquatic life due to its low water solubility and tendency to degrade into non-toxic byproducts .

Table 2: Toxicological Profile of this compound

Propiedades

IUPAC Name |

octadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h18-19H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGBCSQEKCRCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974728 | |

| Record name | Octadecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-32-8 | |

| Record name | 2-Octadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7E2JAZ5CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.